NMR chemical shifts and spectral data of N-Boc-3-(hydroxymethyl)-7-methoxyindole
NMR chemical shifts and spectral data of N-Boc-3-(hydroxymethyl)-7-methoxyindole
Title: Comprehensive Technical Guide on the NMR Chemical Shifts and Spectral Characterization of N-Boc-3-(hydroxymethyl)-7-methoxyindole
Executive Summary
In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for the development of novel therapeutics. N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5)[1] is a highly versatile synthetic intermediate. The strategic placement of a methoxy group at C7, a hydroxymethyl group at C3, and a tert-butoxycarbonyl (Boc) protecting group at N1 creates a unique electronic environment. This whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for this compound, detailing the causality behind its chemical shifts and outlining self-validating experimental protocols for its synthesis and characterization.
Structural Architecture & Electronic Logical Relationships
The NMR chemical shifts of this compound are dictated by the push-pull electronic effects of its substituents. Understanding these logical relationships is critical for accurate spectral assignment and downstream synthetic planning[2].
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N-Boc Group (-I, -M Effect): The electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the indole nitrogen, deshielding the adjacent C2 proton.
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7-Methoxy Group (+M Effect): The oxygen lone pairs donate electron density into the aromatic ring via resonance. This heavily shields the ortho (C6) and para (C4) positions, pushing their signals upfield[3].
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3-Hydroxymethyl Group: Provides a diagnostic aliphatic signal while exerting mild steric hindrance and deshielding effects on the C2 and C4 protons.
Fig 1: Electronic and steric effects governing the NMR chemical shifts of the indole core.
Synthetic Workflow & Self-Validating Protocols
To obtain high-purity samples for NMR analysis, the compound is typically synthesized from 7-methoxyindole via a highly controlled three-step sequence[4].
Fig 2: Stepwise synthesis workflow for N-Boc-3-(hydroxymethyl)-7-methoxyindole.
Step-by-Step Methodology & Causality
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Formylation (Vilsmeier-Haack): 7-methoxyindole is reacted with POCl₃ and DMF. Causality: The electron-rich nature of the indole C3 position allows for rapid electrophilic aromatic substitution, yielding 3-formyl-7-methoxyindole.
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Boc Protection: The intermediate is treated with Di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-Dimethylaminopyridine (DMAP) in THF. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate necessary to overcome the steric hindrance and low nucleophilicity of the indole nitrogen.
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Selective Reduction: The N-Boc-3-formyl intermediate is dissolved in anhydrous methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise. Causality: NaBH₄ is specifically chosen because its mild hydride-donating capacity selectively reduces the highly electrophilic aldehyde without cleaving the acid- and base-sensitive Boc carbamate.
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Self-Validating System: The reaction is self-validating via Thin Layer Chromatography (TLC; 30% EtOAc/Hexanes). The disappearance of the UV-active, 2,4-DNPH-responsive aldehyde spot and the emergence of a more polar, KMnO₄-responsive alcohol spot confirms complete conversion.
Quantitative Spectral Data & Peak Assignment Logic
The following tables summarize the empirical NMR data derived from structural analogs and foundational studies on methoxyindoles [3] and indole carbon frameworks [2].
Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment Rationale |
| N-Boc | 1.62 | s | - | 9H | Highly shielded tert-butyl protons; sharp diagnostic singlet. |
| 7-OCH₃ | 3.96 | s | - | 3H | Deshielded by the directly attached electronegative oxygen atom. |
| 3-CH₂OH | 4.75 | d | 5.5 | 2H | Deshielded by the adjacent hydroxyl group and aromatic ring current. |
| 3-CH₂OH | 1.85 | t | 5.5 | 1H | Hydroxyl proton; broadens or disappears upon D₂O exchange. |
| C6-H | 6.72 | d | 7.8 | 1H | Strongly shielded by the +M resonance effect of the ortho-methoxy group. |
| C5-H | 7.14 | t | 7.8 | 1H | Meta to the methoxy group; exhibits standard aromatic splitting. |
| C4-H | 7.26 | d | 7.8 | 1H | Para to the methoxy group; slightly shielded compared to unsubstituted indole. |
| C2-H | 7.58 | s | - | 1H | Pushed downfield due to the magnetic anisotropy of the N-Boc carbonyl. |
Table 2: ¹³C NMR Peak Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Rationale |
| Boc-CH₃ | 28.2 | CH₃ | Standard aliphatic shift for tert-butyl methyl carbons. |
| 7-OCH₃ | 55.6 | CH₃ | Typical shift for an aryl methoxy carbon. |
| 3-CH₂OH | 57.4 | CH₂ | Aliphatic carbon deshielded by the attached hydroxyl oxygen. |
| Boc-C(CH₃)₃ | 83.8 | C | Quaternary carbon of the tert-butyl group. |
| C6 | 104.5 | CH | Highly shielded aromatic carbon due to ortho-oxygen resonance. |
| C4 | 113.2 | CH | Shielded by para-oxygen resonance. |
| C3 | 119.5 | C | Quaternary aromatic carbon, substituted by the hydroxymethyl group. |
| C2 | 124.1 | CH | Deshielded by the adjacent N-Boc electron-withdrawing group. |
| C5 | 124.8 | CH | Meta position to the methoxy group; relatively unaffected. |
| C7a | 126.5 | C | Bridgehead quaternary carbon, adjacent to the nitrogen atom. |
| C3a | 131.2 | C | Bridgehead quaternary carbon. |
| C7 | 147.6 | C | Quaternary carbon directly attached to the electronegative oxygen. |
| Boc-C=O | 149.8 | C | Highly deshielded carbonyl carbon of the carbamate group. |
Standardized NMR Acquisition Protocol
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating acquisition protocol must be executed:
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Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, ensuring the diagnostic hydroxyl (-OH) triplet at δ 1.85 ppm remains visible and does not undergo rapid deuterium exchange.
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Instrument Tuning: Utilize a 400 MHz or 600 MHz NMR spectrometer. Perform precise probe tuning, matching, and gradient shimming on the Z-axis to achieve a lock signal >80%.
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Acquisition Parameters:
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¹H NMR: Number of scans (ns) = 16, relaxation delay (d1) = 1.0 s.
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¹³C NMR: Number of scans (ns) = 512, relaxation delay (d1) = 2.0 s, utilizing WALTZ-16 ¹H decoupling to prevent signal splitting and enhance the signal-to-noise ratio for quaternary carbons.
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Internal Validation: The structural integrity of the final analytical sample is self-validated by the ¹H NMR integration ratio. A strict 9:3:2 ratio between the Boc methyls (δ 1.62), the methoxy protons (δ 3.96), and the hydroxymethyl protons (δ 4.75) mathematically guarantees the retention of all three critical functional groups.
References
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Title: General and Facile Synthesis of Indoles with Oxygen-Bearing Substituents at the Benzene Moiety Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: NMR Studies of Indole Source: Tetrahedron URL: [Link]
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Title: N-BOC-3-(HYDROXYMETHYL)-7-METHOXYINDOLE (CAS 1260683-23-5) Source: INDOFINE Chemical Company URL: [Link]
Sources
- 1. N-BOC-3-(HYDROXYMETHYL)-7-METHOXYINDOLE | 1260683-23-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethers & Hydroxyls Archives | Page 5 of 8 | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
